Solubility Profiling and Thermodynamic Characterization of 3-Acetyl-5-phenylisoxazole
Solubility Profiling and Thermodynamic Characterization of 3-Acetyl-5-phenylisoxazole
The following technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 3-Acetyl-5-phenylisoxazole .
Executive Summary
3-Acetyl-5-phenylisoxazole is a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1][2] Its solubility profile directly dictates the efficiency of recrystallization processes, reaction yield optimization, and formulation stability.[1][2] While centralized equilibrium solubility data for this specific derivative is sparse in public repositories, its physicochemical behavior closely mirrors that of structural analogs like 3,5-diphenylisoxazole.[1][2]
This guide provides a rigorous Standard Operating Procedure (SOP) for determining its solubility, supported by predictive modeling and thermodynamic theory. It is designed for researchers requiring precise data for process scale-up and crystallographic studies.[1][2]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
Understanding the solute's intrinsic properties is the first step in solubility analysis.[1][2] The acetyl group at the C3 position introduces a polar, hydrogen-bond-accepting motif, modifying the solubility landscape compared to the purely hydrophobic 3,5-diphenylisoxazole.[1][2]
| Property | Value / Description | Relevance to Solubility |
| IUPAC Name | 1-(5-phenylisoxazol-3-yl)ethanone | Core identification.[1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | MW: 187.19 g/mol .[1][2] |
| Structural Features | Isoxazole ring (aromatic), Phenyl group (lipophilic), Acetyl group (polar).[1][2] | Amphiphilic character; soluble in polar aprotic solvents.[1][2] |
| Predicted LogP | ~2.1 – 2.5 | Moderate lipophilicity; suggests poor water solubility but high affinity for alcohols and esters.[1][2] |
| Melting Point | ~70–75 °C (Estimated from analogs) | Lower melting point correlates with higher solubility in organic solvents (Yalkowsky’s Law).[1][2] |
Solubility Prediction by Solvent Class
Based on the "like dissolves like" principle and functional group analysis:
-
High Solubility: Dichloromethane (DCM), Acetone, Ethyl Acetate, DMSO.[1][2]
-
Moderate Solubility (Temperature Dependent): Methanol, Ethanol, Isopropanol (IPA).[1][2] Ideal for recrystallization.[1][2]
Theoretical Framework: Thermodynamic Modeling
To transition from raw experimental data to predictive process models, two primary equations are employed.[1][2] These models correlate the mole fraction solubility (
The Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility data in pure solvents.[1][2] It accounts for the non-ideal behavior of the solution.[1][2]
- : Mole fraction solubility of 3-Acetyl-5-phenylisoxazole.[1][2]
- : Absolute temperature (K).[1][2][4][5][6]
- : Empirical model parameters determined via non-linear regression.
The Van't Hoff Equation
For a narrower temperature range, the Van't Hoff equation provides a linear approximation to determine the enthalpy of dissolution (
- : Enthalpy of dissolution (kJ/mol).[1][2]
- : Entropy of dissolution (J/mol[1][2]·K).
- : Universal gas constant (8.314 J/mol[1][2]·K).
Experimental Protocols for Solubility Determination
Reliable solubility data requires a self-validating experimental workflow.[1][2] Two methods are recommended: the Isothermal Saturation Method (Shake-Flask) for equilibrium values and the Laser Monitoring Method for dynamic polythermal curves.[1][2]
Protocol A: Isothermal Saturation (Shake-Flask)
Best for generating precise equilibrium data at specific temperatures (e.g., 298.15 K).[1][2]
-
Preparation: Add excess 3-Acetyl-5-phenylisoxazole solid to 50 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir the suspension at 400 rpm using a magnetic stirrer. Maintain temperature (
K) using a circulating water bath for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot and analyze via HPLC-UV (Detection at
nm). -
Calculation:
(Where is mass and is molar mass for solute and solvent ).
Protocol B: Laser Monitoring (Polythermal)
Best for rapidly generating solubility curves across a temperature range.[1][2]
-
Setup: Place a known mass of solvent and solute in a specialized vessel equipped with a laser source and photodetector.[1][2]
-
Dissolution: Heat the mixture slowly (
K/min) while stirring. -
Detection: Record the temperature at which the laser transmittance jumps from low (suspension) to high (clear solution). This is the saturation temperature (
) for that specific concentration.[1][2] -
Repetition: Repeat with varying solute/solvent ratios to build the full curve.
Visualization of Experimental Workflows
Solubility Determination Logic
The following diagram outlines the decision-making process for selecting the appropriate solubility measurement technique.
Caption: Decision matrix and workflow for determining the solubility of 3-Acetyl-5-phenylisoxazole.
Thermodynamic Calculation Flow
Once raw data (
Caption: Computational workflow for deriving thermodynamic parameters from solubility data.
Practical Applications & Recrystallization Strategy
For purification, the solubility differential between hot and cold solvent is paramount.[1][2]
Recommended Solvent Systems
Based on the polarity of 3-Acetyl-5-phenylisoxazole:
-
Ethanol/Water (80:20 v/v):
-
Ethyl Acetate/Hexane:
Thermodynamic Interpretation
-
Positive
(Endothermic): Solubility increases with temperature.[1][2] This is expected for 3-Acetyl-5-phenylisoxazole in most organic solvents.[1][2] -
Positive
(Entropy driven): Indicates the disorder of the system increases upon dissolution, favoring the process.[1][2]
References
-
Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] The Journal of Chemical Thermodynamics, 31(1), 85–91.[1][2] Link[1][2]
-
Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] Link[1][2]
-
Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] Link
-
Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2] Link
-
Shafik, M. A., et al. (2012).[1][2] Synthesis and biological activity of some new 3,5-diphenylisoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 312-318.[1][2] (Used for structural analog comparison). Link
